Furaneol
Furaneol
4-hydroxy-2,5-dimethylfuran-3-one is a member of the class of furans that is 2,5-dimethylfuran carrying additional oxo and hydroxy groups at positions 3 and 4 respectively. It has been found particularly in strawberries and other such fruits. It has a role as a flavouring agent, a fragrance and a plant metabolite. It is a member of furans, an enol and a cyclic ketone. It is a conjugate acid of a 4-hydroxy-2,5-dimethylfuran-3-olate.
Furaneol is a natural product found in Durio zibethinus, Capsicum annuum, and other organisms with data available.
Furaneol is a metabolite found in or produced by Saccharomyces cerevisiae.
Furaneol is a natural product found in Durio zibethinus, Capsicum annuum, and other organisms with data available.
Furaneol is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
3658-77-3
VCID:
VC21201360
InChI:
InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3
SMILES:
CC1C(=O)C(=C(O1)C)O
Molecular Formula:
C6H8O3
Molecular Weight:
128.13 g/mol
Furaneol
CAS No.: 3658-77-3
Cat. No.: VC21201360
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-hydroxy-2,5-dimethylfuran-3-one is a member of the class of furans that is 2,5-dimethylfuran carrying additional oxo and hydroxy groups at positions 3 and 4 respectively. It has been found particularly in strawberries and other such fruits. It has a role as a flavouring agent, a fragrance and a plant metabolite. It is a member of furans, an enol and a cyclic ketone. It is a conjugate acid of a 4-hydroxy-2,5-dimethylfuran-3-olate. Furaneol is a natural product found in Durio zibethinus, Capsicum annuum, and other organisms with data available. Furaneol is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 3658-77-3 |
| Molecular Formula | C6H8O3 |
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | 4-hydroxy-2,5-dimethylfuran-3-one |
| Standard InChI | InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3 |
| Standard InChI Key | INAXVXBDKKUCGI-UHFFFAOYSA-N |
| SMILES | CC1C(=O)C(=C(O1)C)O |
| Canonical SMILES | CC1C(=O)C(=C(O1)C)O |
| Boiling Point | 216 °C |
| Colorform | Beige powder Colorless crystals |
| Melting Point | 77-79 °C 77 - 78 °C |
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